molecular formula C12H8N4O4S2 B5049533 2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5049533
M. Wt: 336.4 g/mol
InChI Key: NWQQQINOGJYZMS-UHFFFAOYSA-N
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Description

The compound “2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound made up of two fused rings: a benzene ring and a pyrrole ring. The molecule also contains a 1,3,4-thiadiazole ring, which is a type of heterocycle that contains nitrogen, sulfur, and carbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially have interesting electronic properties due to the presence of nitrogen and sulfur atoms, which can participate in resonance stabilization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the nitro group. For example, the compound might have a relatively high melting point due to the potential for strong intermolecular forces .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. Additionally, research could be done to optimize the synthesis of this compound and to better understand its reactivity .

Properties

IUPAC Name

2-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S2/c1-2-21-12-14-13-11(22-12)15-9(17)7-4-3-6(16(19)20)5-8(7)10(15)18/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQQQINOGJYZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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